LY 334370 LY 334370 LY334370 is a selective 5-HT1F receptor agonist with a Ki of 1.6 nM.
Brand Name: Vulcanchem
CAS No.: 182563-08-2
VCID: VC0006634
InChI: InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26)
SMILES: CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H22FN3O
Molecular Weight: 351.4 g/mol

LY 334370

CAS No.: 182563-08-2

Cat. No.: VC0006634

Molecular Formula: C21H22FN3O

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

LY 334370 - 182563-08-2

CAS No. 182563-08-2
Molecular Formula C21H22FN3O
Molecular Weight 351.4 g/mol
IUPAC Name 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide
Standard InChI InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26)
Standard InChI Key MDMJLMDBRQXOOI-UHFFFAOYSA-N
SMILES CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Canonical SMILES CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Chemical Identity and Structural Characteristics

LY 334370 is a small molecule with a molecular weight of 351.4 g/mol and the molecular formula C21H22FN3O . Its structure features a benzamide core linked to a 1-methylpiperidin-4-yl indole moiety, with a fluorine substituent at the para position of the benzamide ring . The hydrochloride salt form (CAS 199673-74-0) is commonly used in research, with a molecular weight of 387.88 g/mol . The compound’s stereochemistry and three-dimensional conformation are critical for its binding affinity to the 5-HT1F receptor, as evidenced by molecular modeling studies .

Pharmacological Profile

Receptor Affinity and Selectivity

LY 334370 exhibits high selectivity for the 5-HT1F receptor, with a binding affinity (Ki) of 1.87 nM, as determined by radioligand displacement assays . Its selectivity profile across serotonin receptors is summarized in Table 1.

Table 1: Receptor Affinity of LY 334370 Hydrochloride

Receptor SubtypeKi (nM)
5-HT1F1.87
5-HT1A16.4
5-HT4>100 (IC50)
5-HT1E176
5-HT1B189
5-HT1D281
5-HT2B1,280
5-HT2A1,530
5-HT71,550
5-HT6>3,000 (IC50)
5-HT2C3,250

Source: Tocris Bioscience and R&D Systems

The compound’s >1,000-fold selectivity for 5-HT1F over 5-HT1B/1D receptors distinguishes it from triptans, which primarily target 5-HT1B/1D receptors and are associated with vasoconstrictive effects .

Mechanisms of Action in Migraine Pathophysiology

LY 334370’s antimigraine effects are mediated through 5-HT1F receptor activation, which inhibits trigeminal nerve activation and neurogenic inflammation without inducing vasoconstriction . Key mechanisms include:

  • Inhibition of c-Fos Expression: LY 334370 (10 µg/kg) blocks c-Fos protein expression in trigeminal nucleus caudalis neurons, a marker of neuronal activation during migraine attacks .

  • Suppression of Plasma Protein Extravasation: In animal models, LY 334370 reduces neurogenic plasma extravasation in dura mater, a process linked to migraine-associated inflammation .

  • Central Penetration: Unlike later 5-HT1F agonists like lasmiditan, LY 334370’s ability to cross the blood-brain barrier remains unclear, though its effects on central trigeminal pathways suggest some CNS activity .

Preclinical and Clinical Development

Preclinical Efficacy

In preclinical studies, LY 334370 demonstrated dose-dependent efficacy in rodent models of migraine:

  • Electrical Stimulation Model: Reduced dural plasma protein extravasation by 70% at 1 mg/kg (IV) .

  • Nitroglycerin-Induced Hyperalgesia: Attenuated cutaneous allodynia at 3 mg/kg (oral) .

Comparative Analysis with Later 5-HT1F Agonists

LY 334370’s limitations spurred the development of more selective 5-HT1F agonists, such as lasmiditan (COL-144) . Key differences include:

Table 2: LY 334370 vs. Lasmiditan

ParameterLY 334370Lasmiditan
5-HT1F Ki (nM)1.870.9
5-HT1B Selectivity100-fold>470-fold
VasoconstrictionNone (saphenous vein assay)None (coronary artery assay)
Clinical StatusDiscontinuedFDA-approved

Source: PMC , Tocris

Lasmiditan’s superior selectivity and absence of off-target effects at 5-HT1B/1D receptors enabled its approval for acute migraine treatment in 2019 .

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